molecular formula C6H2Cl3NO4S B1411437 2,5-Dichloro-4-nitrobenzenesulfonyl chloride CAS No. 1806356-63-7

2,5-Dichloro-4-nitrobenzenesulfonyl chloride

Cat. No.: B1411437
CAS No.: 1806356-63-7
M. Wt: 290.5 g/mol
InChI Key: MCUOWYBLMVPNCR-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-nitrobenzenesulfonyl chloride is an organic compound with the molecular formula C6H2Cl3NO4S. It is a yellow crystalline powder primarily used as an intermediate in organic synthesis and as a reagent in chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-4-nitrobenzenesulfonyl chloride typically involves the chlorination of 4-nitrobenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 2 and 5 positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of chlorinating agents and controlled reaction conditions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-4-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride can be used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products Formed

Scientific Research Applications

2,5-Dichloro-4-nitrobenzenesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-nitrobenzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonyl thiol derivatives. These reactions typically proceed through the formation of a sulfonyl chloride intermediate, which then undergoes nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitrobenzenesulfonyl chloride
  • 4-Nitrobenzenesulfonyl chloride
  • 2,4-Dinitrobenzenesulfonyl chloride

Uniqueness

2,5-Dichloro-4-nitrobenzenesulfonyl chloride is unique due to the presence of two chlorine atoms at the 2 and 5 positions on the benzene ring. This structural feature imparts distinct reactivity and properties compared to other nitrobenzenesulfonyl chlorides .

Properties

IUPAC Name

2,5-dichloro-4-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3NO4S/c7-3-2-6(15(9,13)14)4(8)1-5(3)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUOWYBLMVPNCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)S(=O)(=O)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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